1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is a derivative of beta-carboline . Beta-carbolines are a group of alkaloids that are chemically related to tryptamines . They are known collectively as tryptolines .

Molecular Structure Analysis

The InChI code for the ethyl ester derivative of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is 1S/C14H14N2O3/c1-2-19-14(18)8-3-4-11-10(7-8)9-5-6-15-13(17)12(9)16-11/h3-4,7,16H,2,5-6H2,1H3,(H,15,17) .Physical And Chemical Properties Analysis

The physical form of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is described as an off-white solid . The molecular weight of the compound is 230.22 .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

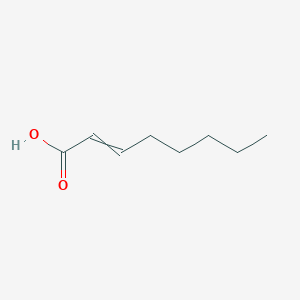

Research highlights the impact of carboxylic acids, like hexanoic and lauric acids, on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can damage cell membranes and decrease internal pH, leading to microbial inhibition. Understanding these effects is crucial for metabolic engineering aimed at enhancing microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is significant for producing bio-based plastics. Recent developments in solvent systems, including ionic liquids and organophosphorous extractants, have improved the efficiency of this process. These advancements are crucial for the economic feasibility of carboxylic acid recovery, especially at low concentrations (Sprakel & Schuur, 2019).

Applications in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) provides insights into peptide structure and dynamics through various physical techniques like EPR spectroscopy and X-ray crystallography. Its incorporation into peptides has been instrumental in studying peptide-membrane interactions, secondary structures, and peptide-protein interactions, indicating the potential of carboxylic acid derivatives in biochemical research (Schreier et al., 2012).

Antioxidant and Microbiological Activity of Carboxylic Acids

Natural carboxylic acids from plants, such as caffeic and rosmarinic acids, show significant antioxidant and antimicrobial activities. The structural variations among these acids influence their bioactivity, suggesting the importance of structural analysis in developing new compounds with enhanced biological properties (Godlewska-Żyłkiewicz et al., 2020).

Metabolic Activation of Carboxylic Acids

The metabolic activation of carboxylic acids, leading to the formation of reactive acyl-glucuronides and acyl-CoA thioesters, plays a role in adverse drug reactions and toxicity. Understanding these processes is crucial for the development of safer pharmaceuticals and can provide insights into the reactivity and biological interactions of carboxylic acid-containing compounds (Skonberg et al., 2008).

Propiedades

IUPAC Name |

1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEWYZWJBCZQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633476 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid | |

CAS RN |

1751-78-6 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)

![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)

![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)